molecular formula C12H14Cl3N3 B1436014 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2109576-26-1

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B1436014
CAS No.: 2109576-26-1
M. Wt: 306.6 g/mol
InChI Key: WEXRRHJIIYZWPI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the cyclization of appropriate precursors to form the imidazole ring. This can be achieved through the condensation of a diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a suitable base to facilitate the substitution.

    Cyclization to Form the Fused Ring System: The final step involves the cyclization to form the fused imidazo[4,5-c]pyridine ring system. This can be achieved through intramolecular cyclization reactions, often under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified imidazole rings.

    Reduction: Reduced derivatives with piperidine rings.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine: Lacks the tetrahydro modification, leading to different chemical and biological properties.

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine:

    2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Similar structure but without the chlorine atom, leading to different substitution reactions and biological activities.

Uniqueness

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is unique due to the presence of both the chlorophenyl group and the tetrahydro modification. These features confer specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmaceutical research.

Properties

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;;/h1-4,14H,5-7H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRRHJIIYZWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

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